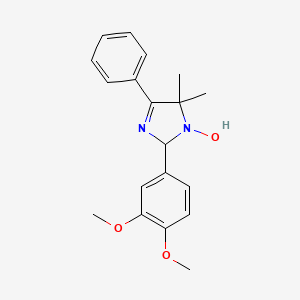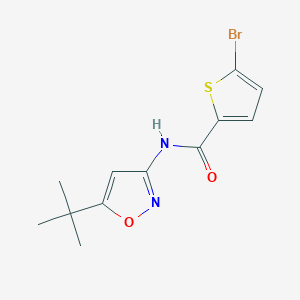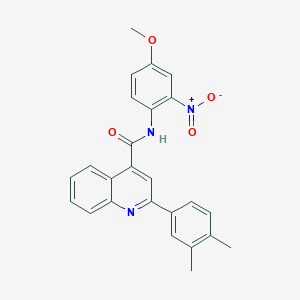
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the NF-κB pathway, modulation of the PI3K/Akt/mTOR pathway, and induction of oxidative stress.
Biochemical and Physiological Effects
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A induces apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In neurodegenerative disease models, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated potential therapeutic applications in multiple fields, making it a versatile compound for research. However, one limitation of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
For research on ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A include the development of more efficient synthesis methods, further studies on its mechanism of action and therapeutic applications, and research on its toxicity and safety.
Synthesemethoden
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with ethyl 2-naphthoate in the presence of a base to form ethyl 3-(4-chlorobenzyl)-2-naphthoate. This intermediate product is then subjected to a cyclization reaction with oxalic acid to yield ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-2-25-20(24)17-16(11-12-7-9-13(21)10-8-12)18(22)14-5-3-4-6-15(14)19(17)23/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXNXDWQRWNZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)



